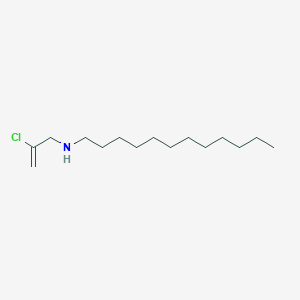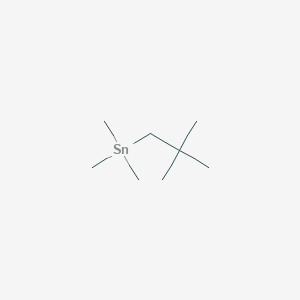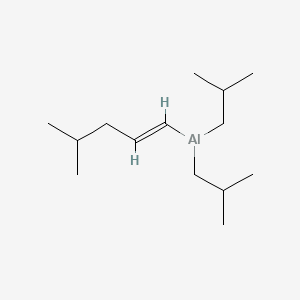
Aluminum, ((1E)-4-methyl-1-pentenyl)bis(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is an organoaluminium compound characterized by the presence of aluminium bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium typically involves the reaction of diisobutylaluminium hydride with 4-methylpent-1-ene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the aluminium compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution: The aluminium center can participate in substitution reactions, where ligands are exchanged with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium include oxygen, hydrogen, and various nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxides, while reduction reactions can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is used as a reagent in organic synthesis. Its ability to act as a reducing agent makes it valuable for the reduction of carbonyl compounds.
Biology
While its applications in biology are less common, the compound’s reactivity can be harnessed in the modification of biomolecules for research purposes.
Medicine
In medicine, organoaluminium compounds are explored for their potential use in drug delivery systems and as catalysts in the synthesis of pharmaceutical compounds.
Industry
Industrially, (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is used in the production of polymers and other materials. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.
Wirkmechanismus
The mechanism by which (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium exerts its effects involves the interaction of the aluminium center with various substrates. The aluminium atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as reduction and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutylaluminium hydride: A related compound used as a reducing agent in organic synthesis.
Triisobutylaluminium: Another organoaluminium compound with similar reactivity but different steric properties.
Diethylaluminium chloride: Used in similar applications but with different reactivity and selectivity.
Uniqueness
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various substrates makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
68900-82-3 |
|---|---|
Molekularformel |
C14H29Al |
Molekulargewicht |
224.36 g/mol |
IUPAC-Name |
[(E)-4-methylpent-1-enyl]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-4-5-6(2)3;2*1-4(2)3;/h1,4,6H,5H2,2-3H3;2*4H,1H2,2-3H3; |
InChI-Schlüssel |
WPIPUXPRJZVKFN-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C/C=C/[Al](CC(C)C)CC(C)C |
Kanonische SMILES |
CC(C)CC=C[Al](CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


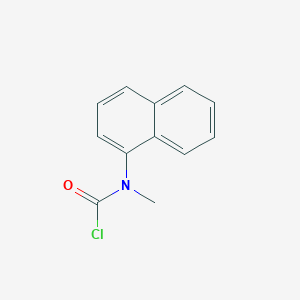
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)

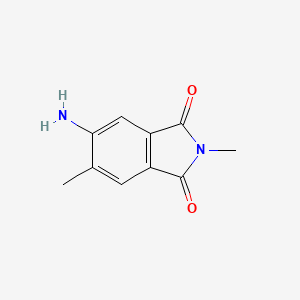
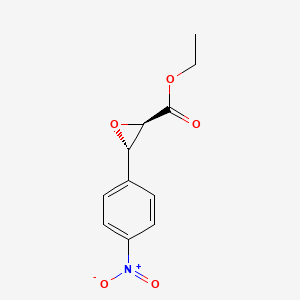


![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)


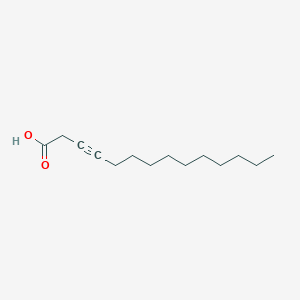
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
